(1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
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Overview
Description
(1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride: is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom and a methyl group on the triazole ring, as well as an ethanamine group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formamide or other suitable reagents.
Bromination: The triazole ring is then brominated to introduce the bromine atom at the 5-position.
Methylation: The methyl group is introduced at the 4-position of the triazole ring using appropriate methylating agents.
Amination: The ethanamine group is introduced by reacting the brominated and methylated triazole with an amine source under suitable conditions.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
(1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups present in the compound.
Substitution: Substitution reactions can occur at the bromine or methyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Corresponding oxo derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents at the bromine or methyl positions.
Scientific Research Applications
(1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
(1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride: can be compared with other similar compounds, such as:
(1S)-1-(5-Chloro-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride
(1S)-1-(5-Iodo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride
(1S)-1-(5-Fluoro-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride
Uniqueness: The presence of the bromine atom in (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride distinguishes it from other similar compounds, which may contain different halogens or functional groups
Biological Activity
(1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride is a triazole derivative that has garnered attention for its diverse biological activities. This article compiles research findings on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure
Molecular Formula : C6H10BrN5·2HCl
Molecular Weight : 276.0 g/mol
IUPAC Name : (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride
The compound features a triazole ring which is crucial for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, the compound has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study reported minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against these pathogens, indicating promising antibacterial potential .
Anticancer Properties
The compound's anticancer activity has also been explored. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be 12 µM for MCF-7 and 15 µM for HeLa cells, suggesting a potent anticancer effect .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of DNA Synthesis : The triazole ring interacts with DNA polymerases, disrupting nucleic acid synthesis.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Case Studies
Several studies have highlighted the biological activity of (1S)-1-(5-Bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride:
Properties
IUPAC Name |
(1S)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN4.2ClH/c1-3(7)4-8-9-5(6)10(4)2;;/h3H,7H2,1-2H3;2*1H/t3-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXUNCKWHUOXGV-QTNFYWBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN=C(N1C)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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